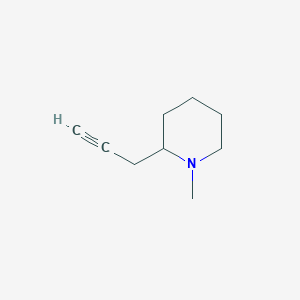

2-Propargyl-1-methyl-piperidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-prop-2-ynylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N/c1-3-6-9-7-4-5-8-10(9)2/h1,9H,4-8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIVNSVSEODOJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2228977-48-6 | |

| Record name | 1-methyl-2-(prop-2-yn-1-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Propargyl-1-methyl-piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route to 2-Propargyl-1-methyl-piperidine, a substituted piperidine derivative with potential applications in medicinal chemistry and drug development. The piperidine scaffold is a privileged structure in numerous biologically active compounds, and the incorporation of a propargyl group offers a versatile handle for further chemical modifications, such as click chemistry. This document outlines a detailed experimental protocol for the synthesis via the alkylation of 1-methyl-2-piperidone, presents key quantitative data in a structured format, and includes a conceptual workflow for the synthesis.

Introduction

Piperidine and its derivatives are fundamental N-heterocyclic scaffolds found in a vast array of natural products and synthetic pharmaceuticals.[1][2] These compounds exhibit a broad spectrum of biological activities, including but not limited to anticancer, antimicrobial, and central nervous system effects.[2] The introduction of a propargyl moiety to the piperidine ring, as in this compound, is of significant interest. The terminal alkyne functionality serves as a valuable synthetic handle for introducing further molecular complexity through reactions like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This allows for the facile generation of diverse compound libraries for drug discovery and development.

The synthesis of 2-substituted piperidines can be approached through various strategies, including the functionalization of pre-existing piperidine rings. One common method involves the deprotonation of an N-substituted-2-piperidone at the α-carbon to form an enolate, which is then subsequently alkylated with a suitable electrophile.

Synthetic Pathway

The proposed synthesis of this compound involves a two-step process commencing with the alkylation of 1-methyl-2-piperidone. The lactam is first deprotonated using a strong, non-nucleophilic base to generate the corresponding enolate. This enolate is then trapped with propargyl bromide to yield 1-methyl-2-propargyl-2-piperidone. Subsequent reduction of the lactam carbonyl group would afford the target molecule, this compound.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of 1-Methyl-2-propargyl-2-piperidone

This protocol is adapted from general procedures for the alkylation of lactams.[3][4]

Materials:

-

1-Methyl-2-piperidone

-

sec-Butyllithium (s-BuLi) in cyclohexane (e.g., 1.4 M solution)

-

Propargyl bromide (80 wt. % in toluene)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add 1-methyl-2-piperidone (1.0 eq.) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of s-BuLi (1.5 eq.) in cyclohexane dropwise to the stirred solution, maintaining the temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add propargyl bromide (1.2 eq.) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-methyl-2-propargyl-2-piperidone.

Synthesis of this compound (Reduction of the Lactam)

Materials:

-

1-Methyl-2-propargyl-2-piperidone

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or THF

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an argon atmosphere, suspend LiAlH₄ (2.0 eq.) in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 1-methyl-2-propargyl-2-piperidone (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Alternatively, quench by the slow addition of sodium sulfate decahydrate until a granular precipitate forms.

-

Filter the resulting solid and wash thoroughly with diethyl ether.

-

Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation under reduced pressure.

Data Presentation

Reactant and Product Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 1-Methyl-2-piperidone | C₆H₁₁NO | 113.16 | 202-204 | 0.996 |

| Propargyl Bromide | C₃H₃Br | 118.96 | 88-90 | 1.57 |

| This compound | C₉H₁₅N | 137.22 | (Predicted) 180-190 | (Predicted) ~0.9 |

Predicted Spectroscopic Data for this compound

| ¹H NMR (CDCl₃) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| δ 2.90 - 2.70 | m | 1H | H-2 | |

| δ 2.50 - 2.30 | m | 2H | Propargylic CH₂ | |

| δ 2.35 | s | 3H | N-CH₃ | |

| δ 2.20 - 2.05 | m | 2H | H-6 | |

| δ 1.95 | t | 1H | Acetylenic CH | |

| δ 1.80 - 1.40 | m | 6H | H-3, H-4, H-5 |

| ¹³C NMR (CDCl₃) | Predicted Chemical Shift (ppm) | Assignment |

| δ ~83 | Acetylenic C | |

| δ ~70 | Acetylenic CH | |

| δ ~60 | C-2 | |

| δ ~57 | C-6 | |

| δ ~42 | N-CH₃ | |

| δ ~35 | Propargylic CH₂ | |

| δ ~30 | C-3 | |

| δ ~26 | C-5 | |

| δ ~24 | C-4 |

Mass Spectrometry (EI): Predicted M⁺ at m/z = 137.

Potential Biological Significance

While the specific biological activity of this compound has not been extensively reported, the piperidine scaffold is a well-established pharmacophore. Propargylated heterocyclic compounds have demonstrated a range of biological activities, including antimalarial, antileishmanial, antibacterial, and antifungal properties.[5] Furthermore, substituted piperidines have been investigated as antioxidants and for their interactions with DNA in the context of anticancer research.[1] The presence of the propargyl group allows for the potential development of novel covalent inhibitors or for use in constructing more complex molecules through bio-orthogonal chemistry, making this compound a valuable building block for medicinal chemistry research.

Caption: Conceptual diagram of the utility of this compound.

Conclusion

This technical guide provides a viable synthetic route for the preparation of this compound, a compound of interest for further exploration in drug discovery and development. The outlined experimental protocols, based on established chemical transformations, offer a practical approach for its synthesis in a laboratory setting. The presented data, although partially predictive, serves as a useful reference for characterization. The versatile nature of the propargyl group suggests that this compound is a valuable intermediate for the synthesis of more complex and potentially bioactive molecules.

References

- 1. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 2-Propargyl-1-methyl-piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 2-Propargyl-1-methyl-piperidine (IUPAC name: 1-methyl-2-(prop-2-yn-1-yl)piperidine). Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information from closely related analogs to provide a predictive profile of its characteristics. The guide covers physicochemical properties, proposed synthesis, spectral data, reactivity, and a discussion on potential biological activity based on the broader class of piperidine derivatives. This document aims to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is a heterocyclic amine containing a saturated piperidine ring, an N-methyl group, and a propargyl substituent at the 2-position. The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals and biologically active compounds. The presence of the propargyl group, a terminal alkyne, offers a versatile handle for further chemical modifications, such as click chemistry reactions, making it an interesting building block for the synthesis of more complex molecules. This guide collates the available data on this compound to facilitate further research and application.

Physicochemical Properties

Quantitative data for this compound is sparse. The following table summarizes the available computed and predicted data.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅N | PubChem[1] |

| Molecular Weight | 137.22 g/mol | PubChem[1] |

| IUPAC Name | 1-methyl-2-(prop-2-yn-1-yl)piperidine | PubChem[1] |

| CAS Number | 2228977-48-6 | PubChem[1] |

| Predicted XLogP3 | 1.8 | PubChem[1] |

| Predicted pKa | ~10.1 (based on N-methylpiperidine) | Inferred from PubChem[2] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A common method for the synthesis of 2-substituted piperidines involves the deprotonation of an N-substituted piperidine at the α-position, followed by quenching with an electrophile. In this case, N-methylpiperidine could be deprotonated using a strong base like sec-butyllithium in the presence of a chelating agent such as TMEDA (tetramethylethylenediamine) to direct the lithiation to the C2 position. The resulting anion can then be reacted with propargyl bromide to yield the desired product.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol for the synthesis of this compound. This protocol has not been experimentally validated and should be performed with caution by qualified personnel.

Materials:

-

N-Methylpiperidine

-

sec-Butyllithium (s-BuLi) in cyclohexane

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Propargyl bromide (solution in toluene)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous diethyl ether and freshly distilled TMEDA.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of s-BuLi in cyclohexane to the stirred solution, maintaining the temperature below -70 °C.

-

Add freshly distilled N-methylpiperidine dropwise to the reaction mixture.

-

Allow the reaction to stir at -78 °C for 2-3 hours to ensure complete formation of the lithiated intermediate.

-

Slowly add a solution of propargyl bromide in toluene to the reaction mixture, ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Caption: General experimental workflow for the synthesis of this compound.

Spectral Data (Predicted)

No experimental spectra for this compound have been found in the literature. The following are predicted spectral characteristics based on the known spectra of N-methylpiperidine and propargyl-containing compounds.[2][3][4][5][6]

1H NMR Spectroscopy

-

Alkyne-CH: A singlet or a triplet (if coupled to the methylene group) is expected around δ 2.0-2.5 ppm.

-

Propargyl-CH2: A doublet or a singlet is expected around δ 2.2-3.0 ppm.

-

N-CH3: A singlet is expected around δ 2.2-2.5 ppm.

-

Piperidine Ring Protons: A series of complex multiplets are expected in the range of δ 1.2-3.0 ppm. The proton at C2 will be a multiplet coupled to the adjacent methylene protons and the propargyl methylene protons.

13C NMR Spectroscopy

-

Alkyne Carbons: Two signals are expected, one around δ 70-75 ppm (terminal C) and another around δ 80-85 ppm (internal C).

-

Propargyl-CH2: A signal is expected around δ 20-30 ppm.

-

N-CH3: A signal is expected around δ 40-45 ppm.

-

Piperidine Ring Carbons: Signals are expected in the range of δ 20-60 ppm. The C2 carbon will be shifted downfield due to the substitution.

Infrared (IR) Spectroscopy

-

C≡C-H stretch: A sharp, characteristic peak is expected around 3300 cm-1.

-

C≡C stretch: A weak to medium intensity peak is expected around 2100-2150 cm-1.

-

C-H stretch (aliphatic): Multiple peaks are expected in the range of 2800-3000 cm-1.

-

C-N stretch: A peak is expected in the range of 1000-1250 cm-1.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M+) at m/z = 137. Key fragmentation patterns would likely involve the loss of the propargyl group, the methyl group, and fragmentation of the piperidine ring.

Reactivity

The reactivity of this compound is dictated by its functional groups: the tertiary amine and the terminal alkyne.

-

Tertiary Amine: The nitrogen atom possesses a lone pair of electrons, making the molecule basic and nucleophilic. It can react with acids to form ammonium salts and with electrophiles such as alkyl halides.

-

Terminal Alkyne: The propargyl group is a versatile functional handle.

-

Sonogashira Coupling: It can participate in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides.

-

Click Chemistry: The terminal alkyne can undergo copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions.

-

Mannich-type Reactions: The acidic terminal proton can be removed by a strong base, and the resulting acetylide can react with imines or iminium ions.

-

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or signaling pathways of this compound. However, the piperidine moiety is a common feature in many biologically active compounds, and N-alkylated propargylamines have been investigated for various pharmacological activities.

The lipophilicity of a compound, often estimated by its logP value, is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). The predicted XLogP3 of 1.8 for this compound suggests it has moderate lipophilicity.

Given the presence of the piperidine scaffold, this molecule could potentially interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The propargyl group could also play a role in binding to certain enzymes, for example, as an irreversible inhibitor through covalent modification. Further research is required to elucidate any specific biological effects and the associated signaling pathways.

Caption: Logical relationships of properties to potential biological interactions.

Conclusion

This compound is a molecule with interesting chemical features, particularly the combination of the piperidine scaffold and a reactive propargyl group. While direct experimental data is currently limited, this guide provides a comprehensive overview based on available information and predictions from related compounds. The proposed synthetic route and predicted spectral data offer a starting point for researchers interested in synthesizing and characterizing this compound. The versatile reactivity of the propargyl group makes it a valuable building block for the development of more complex molecules with potential applications in medicinal chemistry and materials science. Further experimental investigation is necessary to fully elucidate its chemical and biological properties.

References

- 1. 1-Methyl-2-(prop-2-yn-1-yl)piperidine | C9H15N | CID 86650157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piperidine, 1-methyl- [webbook.nist.gov]

- 3. rsc.org [rsc.org]

- 4. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks [mdpi.com]

Spectroscopic and Synthetic Profile of 2-Propargyl-1-methyl-piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the novel compound 2-Propargyl-1-methyl-piperidine. Due to the limited availability of experimental data in peer-reviewed literature, this document presents estimated spectroscopic values based on analyses of structurally related compounds. Furthermore, detailed, plausible experimental protocols for its synthesis and subsequent spectroscopic characterization are provided to facilitate further research and development.

Introduction

This compound is a heterocyclic amine containing a chiral center at the 2-position of the piperidine ring, a synthetically versatile propargyl group, and an N-methyl substituent. The presence of the propargyl group opens avenues for further functionalization via click chemistry and other alkyne-based transformations, making it a potentially valuable building block in medicinal chemistry and materials science. This guide aims to serve as a foundational resource for researchers interested in the synthesis and characterization of this compound.

Estimated Spectroscopic Data

While experimental spectra for this compound are not publicly available, the following tables summarize estimated spectroscopic data based on known values for N-methylpiperidine, 2-alkylpiperidines, and general spectroscopic principles.

Table 1: Estimated ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~2.8 - 2.9 | m | 1H | H-2 (methine proton on piperidine ring) |

| ~2.4 - 2.6 | m | 2H | H-6 (axial and equatorial) |

| ~2.3 | s | 3H | N-CH₃ (methyl group on nitrogen) |

| ~2.2 - 2.3 | m | 2H | -CH₂-C≡CH (propargyl methylene) |

| ~2.0 | t | 1H | -C≡CH (acetylenic proton) |

| ~1.2 - 1.8 | m | 6H | H-3, H-4, H-5 (piperidine ring methylenes) |

Solvent: CDCl₃. These are estimated values and actual experimental results may vary.

Table 2: Estimated ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~83 | -C ≡CH (alkyne carbon) |

| ~70 | -C≡C H (alkyne carbon) |

| ~60 | C-2 (methine carbon on piperidine ring) |

| ~57 | C-6 (piperidine ring methylene) |

| ~42 | N-CH₃ (methyl carbon) |

| ~35 | -C H₂-C≡CH (propargyl methylene) |

| ~26 | C-4 (piperidine ring methylene) |

| ~24 | C-3, C-5 (piperidine ring methylenes) |

Solvent: CDCl₃. These are estimated values and actual experimental results may vary.

Table 3: Estimated Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Sharp, Medium | ≡C-H stretch (terminal alkyne) |

| ~2940, ~2860 | Strong | C-H stretch (aliphatic) |

| ~2120 | Weak | C≡C stretch (terminal alkyne) |

| ~1450 | Medium | CH₂ bend (scissoring) |

Sample preparation: Neat liquid or KBr pellet.

Table 4: Estimated Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 137 | High | [M]⁺ (Molecular Ion) |

| 122 | Moderate | [M - CH₃]⁺ |

| 98 | High | [M - C₃H₃]⁺ (Loss of propargyl group) |

| 84 | Moderate | Piperidinium fragment |

Ionization method: Electron Ionization (EI). Fragmentation patterns are predictive.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This proposed synthesis involves a two-step process starting from commercially available 2-piperidineethanol:

Step 1: Synthesis of 2-Propargylpiperidine

-

Reaction Setup: To a solution of 2-piperidineethanol (1 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.5 equiv.). Cool the mixture to 0 °C in an ice bath.

-

Mesylation: Slowly add methanesulfonyl chloride (1.2 equiv.) dropwise to the cooled solution. Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate.

-

Alkylation: Prepare a solution of lithium acetylide-ethylenediamine complex (2 equiv.) in anhydrous dimethyl sulfoxide (DMSO). Add the crude mesylate dissolved in a small amount of anhydrous DMSO to this solution.

-

Reaction: Heat the reaction mixture to 60 °C and stir overnight.

-

Purification: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with diethyl ether (3 x 75 mL). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes with 1% triethylamine) to afford 2-propargylpiperidine.

Step 2: N-Methylation of 2-Propargylpiperidine

-

Reaction Setup: Dissolve 2-propargylpiperidine (1 equiv.) in methanol. Add aqueous formaldehyde (37 wt. %, 1.5 equiv.).

-

Reduction: Cool the mixture to 0 °C and add sodium borohydride (1.5 equiv.) portion-wise.

-

Reaction: Stir the reaction mixture at room temperature for 12 hours.

-

Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract with diethyl ether (3 x 50 mL).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography to yield this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Dissolve approximately 10-20 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃). Record the spectra on a 400 MHz or higher field NMR spectrometer. Chemical shifts should be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the purified liquid product as a thin film between two sodium chloride plates or using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Record the spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS):

-

Obtain the mass spectrum using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. Inject a dilute solution of the sample in a volatile organic solvent (e.g., DCM or ethyl acetate).

Workflow and Pathway Visualization

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the characterization of this compound.

Caption: Proposed synthetic pathway for this compound.

Caption: General workflow for synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a foundational understanding of this compound, a compound with significant potential in synthetic and medicinal chemistry. While experimental data remains elusive, the estimated spectroscopic values and detailed synthetic and analytical protocols presented herein offer a robust starting point for researchers. The provided workflows and pathways serve as a clear roadmap for the successful synthesis and characterization of this promising molecule. Further experimental validation of the data presented in this guide is highly encouraged.

An In-depth Technical Guide to 2-Propargyl-1-methyl-piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propargyl-1-methyl-piperidine is a heterocyclic organic compound featuring a piperidine ring N-methylated and substituted at the 2-position with a propargyl group. The piperidine scaffold is a highly privileged motif in medicinal chemistry, present in a wide array of pharmaceuticals and biologically active compounds due to its ability to confer desirable pharmacokinetic properties.[1] The incorporation of a propargyl group, a terminal alkyne functional group, offers a reactive handle for further chemical modifications, such as "click" chemistry, making it a versatile building block in drug discovery and chemical biology. This guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of this compound, based on available chemical data and predictive models derived from related compounds.

Molecular Structure and Identifiers

The fundamental structural and identifying information for this compound is summarized below. These data are crucial for database searches, regulatory submissions, and computational modeling.

| Identifier | Value | Source |

| IUPAC Name | 1-methyl-2-(prop-2-yn-1-yl)piperidine | [2] |

| Common Name | This compound | [2] |

| CAS Number | 2228977-48-6 | [2] |

| Molecular Formula | C₉H₁₅N | [2] |

| Molecular Weight | 137.22 g/mol | [2] |

| Monoisotopic Mass | 137.120449483 Da | [2] |

| SMILES | CN1CCCCC1CC#C | [2] |

| InChI | InChI=1S/C9H15N/c1-3-6-9-7-4-5-8-10(9)2/h1,9H,4-8H2,2H3 | [2] |

| InChIKey | PHIVNSVSEODOJD-UHFFFAOYSA-N | [2] |

Physicochemical and Spectroscopic Data

Direct experimental data for this compound is not extensively available in public literature. Therefore, the following tables combine computed properties with expected spectroscopic characteristics based on the analysis of its constituent functional groups and related molecules.

Computed Physicochemical Properties

| Property | Predicted Value | Source |

| XLogP3 | 1.8 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Topological Polar Surface Area | 3.2 Ų | [2] |

| Heavy Atom Count | 10 | [2] |

Predicted Spectroscopic Data

| Technique | Predicted Features | Rationale |

| ¹H NMR | Signals in the δ 1.4-2.8 ppm range for piperidine protons. A singlet around δ 2.2-2.3 ppm for the N-methyl protons. A triplet around δ 2.0-2.2 ppm for the acetylenic proton. Methylene protons adjacent to the alkyne and piperidine ring would appear as multiplets. | Based on spectra of similar piperidine derivatives.[3][4][5] |

| ¹³C NMR | Piperidine ring carbons would appear in the δ 24-60 ppm range. The N-methyl carbon would be around δ 45 ppm. The alkyne carbons would be in the δ 70-85 ppm range. | Based on data for N-alkylpiperidines and propargyl-containing compounds.[6][7] |

| Infrared (IR) | A sharp, strong band around 3300 cm⁻¹ for the ≡C–H stretch. A weak band between 2100-2260 cm⁻¹ for the C≡C stretch. C-H stretching bands for the piperidine and methyl groups around 2850-2960 cm⁻¹. | These are characteristic absorption frequencies for terminal alkynes.[8] |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ at m/z 137. Fragmentation would likely involve loss of the propargyl group or cleavage of the piperidine ring. A base peak related to the stable N-methylpiperidine fragment is possible. | Fragmentation patterns of piperidine alkaloids often show characteristic losses related to the substituents and ring structure.[9] Predicted m/z for [M+H]⁺ is 138.12773.[10] |

Experimental Protocols

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 1-Methylpiperidine (via Eschweiler-Clarke Reaction)

-

Reaction Setup: To a round-bottom flask, add piperidine (1.0 eq).

-

Reagent Addition: Add formic acid (2.0 eq) and formaldehyde (1.1 eq, as a 37% aqueous solution).

-

Reaction Conditions: Heat the mixture to reflux (approximately 100°C) for 2-4 hours, monitoring the evolution of CO₂. The reaction can be monitored by TLC or GC-MS to confirm the consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature. Make the solution basic by the careful addition of a saturated solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) until the pH is >10.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude 1-methylpiperidine can be purified by distillation if necessary.

Step 2: Synthesis of this compound

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 1-methylpiperidine (1.0 eq) in a dry, aprotic solvent such as anhydrous diethyl ether or THF.

-

Deprotonation: Cool the solution to -78°C. Add a solution of n-butyllithium (n-BuLi, 1.1 eq) complexed with a chiral ligand like (-)-sparteine (1.1 eq) dropwise. This step is crucial for directed deprotonation at the C2 position. Stir the mixture at this temperature for 2-3 hours.

-

Alkylation: Add propargyl bromide (1.2 eq) dropwise to the reaction mixture at -78°C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Separate the layers and extract the aqueous phase with diethyl ether (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data has been published for this compound, its structural components suggest potential areas of pharmacological interest.

-

Piperidine Moiety: The piperidine ring is a common feature in drugs targeting the central nervous system (CNS). It is found in opioids, antipsychotics, and antidepressants. Its conformational flexibility allows it to interact with a variety of receptor binding pockets.[1]

-

Propargylamine Moiety: The propargylamine structure is a known pharmacophore, most notably in monoamine oxidase (MAO) inhibitors like selegiline and rasagiline, which are used in the treatment of Parkinson's disease. These compounds act as irreversible inhibitors of MAO-B, leading to increased dopamine levels in the brain. Propargylamine derivatives have also been investigated for their neuroprotective properties.

Given these precedents, this compound could potentially exhibit activity as a modulator of CNS targets, such as sigma receptors or as an inhibitor of enzymes like MAO. However, this remains speculative without direct experimental evidence.

Drug Discovery and Characterization Workflow

The following diagram illustrates a general workflow for the evaluation of a novel compound like this compound in a drug discovery context.

Caption: A logical workflow for the synthesis and evaluation of a novel chemical entity.

Conclusion

This compound is a molecule with a well-defined structure that combines the pharmacologically significant piperidine ring with the chemically versatile propargyl group. While specific experimental data on its synthesis, properties, and biological activity are scarce in the public domain, established chemical principles allow for the prediction of its characteristics and the design of a viable synthetic route. Its structural relationship to known CNS-active agents and enzyme inhibitors suggests it may be a compound of interest for further investigation in drug discovery programs. The protocols and predictive data outlined in this guide serve as a foundational resource for researchers aiming to synthesize and explore the potential of this and related molecules.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Methyl-2-(prop-2-yn-1-yl)piperidine | C9H15N | CID 86650157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(Prop-2-yn-1-yl)piperidine | 5799-75-7 | Benchchem [benchchem.com]

- 4. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 5. N-Methylpiperidine(626-67-5) 1H NMR [m.chemicalbook.com]

- 6. 1-(Prop-2-yn-1-yl)piperidine | C8H13N | CID 336652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Piperidine, 1-methyl- [webbook.nist.gov]

- 10. PubChemLite - 1-methyl-2-(prop-2-yn-1-yl)piperidine (C9H15N) [pubchemlite.lcsb.uni.lu]

Navigating the Therapeutic Potential of 2-Propargyl-1-methyl-piperidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 2-Propargyl-1-methyl-piperidine derivatives is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known activities of structurally related piperidine and propargylamine-containing compounds to infer potential therapeutic applications and guide future research. All data and protocols presented are for analogous compounds and should be adapted and validated for the specific derivatives of interest.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and pharmacologically active compounds.[1] Its conformational flexibility and ability to interact with various biological targets make it a versatile template for drug design. The incorporation of a propargyl group, an alkyne functional group, introduces unique chemical properties that can enhance binding affinity and provide opportunities for covalent interactions with target proteins, a strategy employed in the design of enzyme inhibitors. This technical guide explores the potential biological activities of this compound derivatives by examining the established pharmacology of related molecular architectures.

Potential Biological Activities and Quantitative Data

Based on the biological evaluation of analogous piperidine and propargylamine derivatives, this compound compounds may exhibit a range of therapeutic activities, including antimicrobial, antifungal, anticancer, and antimalarial effects. The following tables summarize quantitative data from studies on these related compounds.

Table 1: Antimicrobial and Antifungal Activity of Analogous Piperidine Derivatives

| Compound Class | Organism | Activity | Value (µg/mL) | Reference |

| N-methyl-4-piperidone-derived curcuminoids | Streptococcus mutans | MIC | 250-500 | |

| N-methyl-4-piperidone-derived curcuminoids | Streptococcus salivarius | MIC | 250-500 | |

| N-methyl-4-piperidone-derived curcuminoids | Lactobacillus paracasei | MIC | 250-500 | |

| Mefloquine Analogs (piperidine methanol group) | Cryptococcus neoformans | MIC | 1-2 | [2] |

| Mefloquine Analogs (piperidine methanol group) | Candida albicans | MIC | 4-8 | [2] |

| N-alkylpiperidin-4-yl substituted isoquinolines | Yarrowia lipolytica | MIC | 1.6-12.5 | [3] |

Table 2: Anticancer Activity of Analogous Piperidine Derivatives

| Compound Class | Cell Line | Activity | Value (µM) | Reference |

| cis-N-methyl-2,6-bis(bromomethyl)piperidine | HT 29 (colon carcinoma) | IC50 | 6-11 | [4] |

| trans-N-methyl-2,6-bis(bromomethyl)piperidine | BE (colon carcinoma) | IC50 | 6-11 | [4] |

| Piperazine derivative C505 | K562 (leukemia) | GI50 | 0.06-0.16 | [5] |

| MBIC (benzoimidazole derivative) | MCF-7 (breast cancer) | IC50 | 0.73 | [6] |

| MBIC (benzoimidazole derivative) | MDA-MB-231 (breast cancer) | IC50 | 20.4 | [6] |

Table 3: Antimalarial Activity of Analogous Piperidine-containing Compounds

| Compound Class | Plasmodium falciparum Strain | Activity | Value (µg/mL) | Reference |

| Piperine | K1 (chloroquine-resistant) | IC50 | 5.3 | [7] |

| Piperine | 3D7 (chloroquine-sensitive) | IC50 | 4.1 | [7] |

| Methyl gallate and palmatine with piperine | - | IC50 (β-hematin formation) | 0.73 | [8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are general protocols and may require optimization for specific this compound derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) from a fresh culture.[9] Dilute the suspension in a suitable broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[9]

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.[10]

-

Result Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[12][13]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[12]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[14]

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[4]

In Vitro Antimalarial Activity (SYBR Green I-based Assay)

This assay measures the proliferation of Plasmodium falciparum in red blood cells.

-

Parasite Culture: Maintain a synchronized culture of P. falciparum in human red blood cells.

-

Compound Preparation: Prepare serial dilutions of the test compound in a 96-well plate.

-

Assay Setup: Add the parasitized red blood cells to the wells containing the test compounds.[15]

-

Incubation: Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.[16]

-

Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. The intensity correlates with the amount of parasite DNA, indicating parasite growth.

Visualizations: Synthesis, Workflow, and Potential Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate a general synthetic approach, a typical drug screening workflow, and a hypothetical signaling pathway that could be targeted by these derivatives.

Caption: General synthesis of 2-substituted piperidines.

Caption: A typical workflow for drug discovery.

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

Conclusion

While direct experimental evidence for the biological activities of this compound derivatives is currently scarce, the extensive research on related piperidine and propargylamine compounds provides a strong rationale for their investigation as potential therapeutic agents. The data and protocols presented in this guide offer a foundational framework for initiating such research. Future studies should focus on the synthesis and systematic in vitro and in vivo evaluation of this novel class of compounds to elucidate their specific pharmacological profiles and mechanisms of action. This will be crucial in determining their potential for development into new and effective drugs for a variety of diseases.

References

- 1. Pharmacological screening of synthetic piperidine derivatives - Art Boulevard [artboulevard.org]

- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 8. scielo.br [scielo.br]

- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. woah.org [woah.org]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. In vitro anti-Plasmodium activity assays. [bio-protocol.org]

- 16. 4.3.2. In Vitro Antimalarial Assay [bio-protocol.org]

An In-depth Technical Guide on the Core Mechanism of Action of 2-Propargyl-1-methyl-piperidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific molecule 2-Propargyl-1-methyl-piperidine is limited in the currently available scientific literature. This guide is based on the well-established mechanism of action of closely related propargyl-piperidine analogs, which strongly indicate that its primary biological target is Monoamine Oxidase B (MAO-B).

Executive Summary

This compound belongs to a class of compounds known as propargylamines, which are recognized for their potent and often selective inhibitory effects on monoamine oxidases (MAOs). The core mechanism of action for this class of compounds, and therefore the putative mechanism for this compound, is the inhibition of MAO-B. This enzyme is a key regulator of neurotransmitter levels in the brain, particularly dopamine. Inhibition of MAO-B leads to an increase in synaptic dopamine concentrations, a therapeutic strategy employed in the management of Parkinson's disease and other neurological disorders. The propargyl group is crucial for the inhibitory activity, often forming a covalent adduct with the FAD cofactor of the enzyme, leading to irreversible inhibition.

Core Mechanism of Action: Monoamine Oxidase B Inhibition

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. MAO-B is predominantly found in the brain and is primarily responsible for the metabolism of dopamine.

The therapeutic rationale for inhibiting MAO-B stems from its role in neurodegenerative diseases, particularly Parkinson's disease, where there is a significant loss of dopaminergic neurons. By inhibiting MAO-B, the breakdown of dopamine is reduced, leading to increased levels of this neurotransmitter in the brain. This can help to alleviate the motor symptoms associated with Parkinson's disease.[1][2]

The propargyl moiety of this compound is the key functional group responsible for its inhibitory activity. It is believed to act as a mechanism-based inactivator (suicide inhibitor) of MAO-B. The proposed mechanism involves the enzymatic oxidation of the propargylamine, which generates a reactive intermediate that then covalently binds to the N5 atom of the FAD cofactor, rendering the enzyme inactive.

Signaling Pathway

The mechanism of action does not involve a classical signaling pathway with multiple downstream effectors. Instead, it is a direct enzymatic inhibition that leads to a localized increase in the concentration of dopamine in the synaptic cleft. This, in turn, enhances dopaminergic signaling.

Caption: Inhibition of MAO-B by this compound.

Quantitative Data for Propargyl-Piperidine Analogs

| Compound | Target | IC50 (µM) | Ki (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |

| Analog 1 (Pyridazinobenzylpiperidine derivative S5) | MAO-B | 0.203 | 0.155 | 19.04 | [3][4] |

| Analog 2 (Pyridazinobenzylpiperidine derivative S15) | MAO-A | 3.691 | - | - | [3][4] |

| Analog 3 (4-phenethyl-1-propargylpiperidine 15) | MAO-B | 4.3 | - | - | [1] |

| Analog 4 (Piperine derivative) | MAO-B | 0.045 | - | 81.33 | [5] |

| Analog 5 (Heterocyclic dienone CD14) | MAO-B | 0.036 | 0.0045 | 376.66 | [6] |

| Analog 6 (Heterocyclic dienone CD11) | MAO-B | 0.063 | 0.0127 | 104.44 | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the mechanism of action of MAO inhibitors.

In Vitro Monoamine Oxidase Inhibition Assay (Amplex Red Method)

This is a common and reliable method for determining the inhibitory potency (IC50) of compounds against MAO-A and MAO-B.

Principle: The assay measures the hydrogen peroxide (H2O2) produced during the MAO-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), H2O2 reacts with Amplex Red to produce the highly fluorescent compound resorufin, which can be quantified.

Materials:

-

Human recombinant MAO-A and MAO-B enzymes

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

p-Tyramine (MAO substrate)

-

Sodium phosphate buffer (e.g., 100 mM, pH 7.4)

-

Test compound (this compound)

-

Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

-

96-well microplate

-

Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)

Procedure:

-

Prepare a working solution of the test compound at various concentrations.

-

In a 96-well plate, add the sodium phosphate buffer.

-

Add the MAO-A or MAO-B enzyme to the respective wells.

-

Add the test compound or positive control to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

-

Prepare a reaction mixture containing Amplex Red, HRP, and p-tyramine in sodium phosphate buffer.

-

Initiate the reaction by adding the reaction mixture to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for the Amplex Red MAO inhibition assay.

Reversibility of Inhibition Assay

This experiment determines whether the inhibitor binds reversibly or irreversibly to the enzyme.

Principle: The enzyme-inhibitor complex is subjected to dialysis to remove any unbound inhibitor. If the enzyme activity is restored after dialysis, the inhibition is reversible. If the activity remains inhibited, the binding is irreversible (or very slowly reversible).

Materials:

-

MAO-B enzyme

-

Test compound

-

Dialysis membrane (with an appropriate molecular weight cut-off)

-

Sodium phosphate buffer

Procedure:

-

Incubate the MAO-B enzyme with a concentration of the test compound that produces significant inhibition (e.g., 5-10 times the IC50).

-

As a control, incubate the enzyme with buffer alone.

-

After the incubation period, take an aliquot of each mixture and measure the initial enzyme activity (A_U - undialyzed).

-

Dialyze the remaining enzyme-inhibitor mixture and the control enzyme against a large volume of buffer for an extended period (e.g., 24 hours) with several buffer changes.

-

After dialysis, measure the enzyme activity of the dialyzed samples (A_D - dialyzed).

-

Calculate the percentage of enzyme activity recovery. A high recovery of activity indicates reversible inhibition, while low or no recovery suggests irreversible inhibition.

Conclusion

Based on the extensive evidence from structurally related analogs, the primary mechanism of action of this compound is the selective and likely irreversible inhibition of monoamine oxidase B. This inhibition leads to an increase in dopamine levels in the brain, which is a validated therapeutic strategy for neurological conditions such as Parkinson's disease. Further direct experimental validation with the specific compound is necessary to confirm its precise inhibitory profile and potential as a therapeutic agent.

References

- 1. 4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Biological Evaluation and Molecular Modeling Studies of Propargyl-Containing 2,4,6-Trisubstituted Pyrimidine Derivatives as Potential Anti-Parkinson Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and inhibitory effect of piperine derivates on monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Novel Piperidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Its prevalence in over twenty classes of pharmaceuticals underscores the significance of developing novel synthetic routes to access diverse and functionally complex piperidine derivatives.[3][4] This technical guide provides an in-depth overview of contemporary synthetic methodologies, detailed experimental protocols, and the biological significance of newly synthesized piperidine compounds, with a focus on their anticancer and neuroprotective activities.

Core Synthetic Strategies

The synthesis of substituted piperidines has evolved significantly, with modern chemistry offering a range of efficient and stereoselective methods. Key strategies include the hydrogenation of pyridine precursors, multicomponent reactions (MCRs), and various cyclization techniques.[3][5][6]

Catalytic Hydrogenation of Pyridines

The reduction of pyridines remains a fundamental and widely used approach for accessing the piperidine core.[5][7] This method's appeal lies in its atom economy and the ready availability of a vast array of substituted pyridine starting materials.

Recent advancements have focused on the development of highly efficient and selective catalyst systems that operate under milder conditions.[5][7] For instance, rhodium and platinum-based catalysts have demonstrated excellent efficacy in the hydrogenation of functionalized pyridines.[5][8]

Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine

This protocol is a representative example for the synthesis of a piperidine derivative via catalytic hydrogenation, based on procedures described in the literature.[8]

Materials:

-

Substituted Pyridine (1.0 eq)

-

Platinum(IV) oxide (PtO₂, 5 mol%)

-

Glacial Acetic Acid

-

Hydrogen Gas (H₂)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate

-

Sodium Sulfate (Na₂SO₄)

-

Celite

Procedure:

-

A solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL) is placed in a high-pressure reactor.

-

The catalytic amount of PtO₂ (5 mol%) is added to the solution.

-

The reactor is sealed and purged with hydrogen gas.

-

The reaction mixture is stirred under a hydrogen gas pressure of 50-70 bar for 6-10 hours at room temperature.

-

Upon completion (monitored by TLC), the reaction is carefully quenched by the slow addition of a saturated NaHCO₃ solution until the acetic acid is neutralized.

-

The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are filtered through a pad of Celite and dried over anhydrous Na₂SO₄.

-

The solvent is removed under reduced pressure to yield the crude piperidine derivative.

-

Purification is achieved by column chromatography on silica gel.

Characterization: The structure and purity of the synthesized piperidine derivative are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[8]

Multicomponent Reactions (MCRs)

Multicomponent reactions have emerged as a powerful tool for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation.[9][10] For piperidine synthesis, MCRs offer an efficient pathway to highly functionalized derivatives.[6][9]

A common MCR approach involves the condensation of an aldehyde, an amine, and a β-ketoester.[10]

Experimental Protocol: One-Pot Multicomponent Synthesis of a Functionalized Piperidine

This protocol is a generalized procedure based on the principles of multicomponent piperidine synthesis.[9]

Materials:

-

Aromatic Aldehyde (1 mmol)

-

Amine (1 mmol)

-

1,3-Dicarbonyl Compound (e.g., ethyl acetoacetate) (1 mmol)

-

Ethanol

-

Catalyst (e.g., nano-sulfated zirconia, 10 mol%)

Procedure:

-

In a round-bottom flask, the aromatic aldehyde (1 mmol), amine (1 mmol), 1,3-dicarbonyl compound (1 mmol), and ethanol (10 mL) are combined.

-

The catalyst (10 mol%) is added to the mixture.

-

The reaction mixture is stirred at room temperature for the time indicated by reaction monitoring (e.g., TLC).

-

Upon completion, the solvent is evaporated under reduced pressure.

-

The residue is purified by recrystallization or column chromatography to afford the desired functionalized piperidine.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition strategy for the stereoselective synthesis of six-membered nitrogen heterocycles, including piperidines.[11] This reaction typically involves the [4+2] cycloaddition of an imine (dienophile) with a diene.

Logical Workflow for Aza-Diels-Alder Synthesis

Caption: Aza-Diels-Alder reaction workflow for piperidine synthesis.

Biological Activity and Signaling Pathways

Novel piperidine derivatives have shown significant promise in various therapeutic areas, particularly as anticancer and neuroprotective agents.[1][12]

Anticancer Activity

Piperidine derivatives have been shown to exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.[1][13] One of the critical pathways targeted is the PI3K/Akt signaling cascade, which is often dysregulated in cancer.

PI3K/Akt Signaling Pathway Inhibition by Piperidine Derivatives

Caption: Workflow for assessing the neuroprotective effects of piperidine derivatives.

Quantitative Data: Neuroprotective and Cardiotoxicity Profile

| Compound ID | Neuroprotective Assay | Result | hERG IC₅₀ (µmol/L) | Reference |

| A10 | SH-SY5Y cell survival | Superior protective activity | > 40 | |

| Fenazinel | SH-SY5Y cell survival | Promising neuroprotective effects | Not reported | |

| 9d | Glutamate-induced neurotoxicity in SH-SY5Y cells | Potent neuroprotective activity | Weak inhibition |

Conclusion

The synthesis of novel piperidine derivatives continues to be a vibrant and highly productive area of research. The development of innovative synthetic methodologies, such as advanced catalytic hydrogenation and multicomponent reactions, provides access to a vast chemical space of structurally diverse piperidines. The significant anticancer and neuroprotective activities exhibited by many of these compounds highlight their potential as next-generation therapeutics. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting field, ultimately leading to the discovery of new and effective treatments for a range of human diseases.

References

- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 6. One-pot multi-component green synthesis of highly substituted piperidines » Growing Science [growingscience.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. asianpubs.org [asianpubs.org]

- 9. bcc.bas.bg [bcc.bas.bg]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

- 12. sophion.com [sophion.com]

- 13. researchgate.net [researchgate.net]

Physical and chemical properties of 1-Methyl-2-(prop-2-yn-1-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 1-Methyl-2-(prop-2-yn-1-yl)piperidine. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and established chemical principles to predict its characteristics and propose methodologies for its synthesis and analysis. The guide is intended for researchers in organic chemistry, medicinal chemistry, and drug development, offering a foundational understanding of this novel compound.

Introduction

1-Methyl-2-(prop-2-yn-1-yl)piperidine is a heterocyclic amine featuring a piperidine ring substituted at the 2-position with a propargyl group and a methyl group on the nitrogen atom. The presence of the propargyl group, a known pharmacophore in several neuroactive compounds, suggests potential biological activity, particularly as an inhibitor of monoamine oxidases (MAO) or as a ligand for sigma receptors.[1][2][3] This guide will explore its predicted properties, propose synthetic routes, and discuss potential areas of pharmacological interest.

Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₉H₁₅N | |

| Molecular Weight | 137.22 g/mol | |

| XLogP3 | 1.8 | Predicted lipophilicity |

| Boiling Point | Not available | Expected to be in the range of 150-180 °C at atmospheric pressure, based on similar compounds. |

| Density | Not available | Likely to be around 0.9 g/mL. |

Synthesis and Reactivity

Proposed Synthetic Pathways

Two plausible synthetic routes for 1-Methyl-2-(prop-2-yn-1-yl)piperidine are proposed, starting from commercially available precursors.

Route A: Alkylation of 2-Lithiated N-Methylpiperidine

This approach involves the deprotonation of N-methylpiperidine at the 2-position using a strong base, followed by quenching with propargyl bromide.

Caption: Synthetic Route A via lithiation.

Route B: N-Methylation of 2-(Prop-2-yn-1-yl)piperidine

This route involves the initial synthesis of 2-(prop-2-yn-1-yl)piperidine followed by N-methylation.

Caption: Synthetic Route B via N-methylation.

Chemical Reactivity

The chemical reactivity of 1-Methyl-2-(prop-2-yn-1-yl)piperidine is dictated by the nucleophilic nitrogen of the tertiary amine and the terminal alkyne of the propargyl group.

-

Amine Reactivity: The tertiary amine can act as a base and a nucleophile. It will react with acids to form quaternary ammonium salts.

-

Alkyne Reactivity: The terminal alkyne is a versatile functional group that can undergo various transformations, including:

-

Click Chemistry: Reaction with azides in the presence of a copper(I) catalyst to form triazoles.

-

Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides.[4][5]

-

Mannich Reaction: Reaction with an aldehyde and a secondary amine to form a propargylamine derivative.

-

Hydration: Conversion to a methyl ketone in the presence of acid and a mercury catalyst.

-

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of similar structures.[3][6]

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ ~3.0-3.2 ppm (m, 1H, piperidine H-2)

-

δ ~2.8-3.0 ppm (m, 1H, piperidine H-6eq)

-

δ ~2.2-2.4 ppm (m, 2H, -CH₂-C≡CH)

-

δ 2.25 ppm (s, 3H, N-CH₃)

-

δ ~2.0-2.2 ppm (m, 1H, piperidine H-6ax)

-

δ ~1.95 ppm (t, J = 2.4 Hz, 1H, -C≡CH)

-

δ ~1.4-1.8 ppm (m, 6H, piperidine H-3, H-4, H-5)

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

δ ~83 ppm (-C≡CH)

-

δ ~70 ppm (-C≡CH)

-

δ ~60 ppm (piperidine C-2)

-

δ ~57 ppm (piperidine C-6)

-

δ ~42 ppm (N-CH₃)

-

δ ~30 ppm (piperidine C-4)

-

δ ~25 ppm (piperidine C-5)

-

δ ~23 ppm (-CH₂-C≡CH)

-

δ ~22 ppm (piperidine C-3)

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak at m/z = 137. Key fragmentation patterns would likely involve the loss of the propargyl group and cleavage of the piperidine ring.

Predicted Fragmentation Pattern:

-

m/z = 137: Molecular ion [M]⁺

-

m/z = 136: [M-H]⁺ (loss of a hydrogen radical)

-

m/z = 98: [M - C₃H₃]⁺ (loss of the propargyl radical)

-

m/z = 84: [M - C₄H₅]⁺ (cleavage of the piperidine ring)

-

m/z = 57: [C₄H₉]⁺ fragment

-

m/z = 42: [C₂H₄N]⁺ fragment

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the terminal alkyne and the amine functional groups.

Predicted IR Absorption Bands (cm⁻¹):

-

~3300 cm⁻¹: ≡C-H stretch (strong, sharp)

-

~2930-2850 cm⁻¹: C-H stretch (alkane)

-

~2120 cm⁻¹: C≡C stretch (weak)

-

~1450 cm⁻¹: C-H bend (alkane)

-

~1100 cm⁻¹: C-N stretch

Potential Biological Activity and Signaling Pathways

The propargylamine moiety is a key feature in several inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like dopamine, serotonin, and norepinephrine.[1][2] Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease. Furthermore, piperidine derivatives are known to interact with sigma receptors, which are implicated in a variety of neurological functions and diseases.[7][8][9]

Based on these precedents, 1-Methyl-2-(prop-2-yn-1-yl)piperidine is a candidate for investigation as a modulator of MAO and/or sigma receptors.

Caption: Potential neurological signaling pathways.

Experimental Protocols

The following are proposed experimental protocols for the synthesis and purification of 1-Methyl-2-(prop-2-yn-1-yl)piperidine based on general laboratory procedures.

Synthesis via N-Methylation (Route B)

This multi-step protocol is based on established transformations in piperidine chemistry.

Caption: Workflow for Synthesis Route B.

Purification Protocol

Purification of the final product would likely involve extraction and column chromatography.

Caption: General purification workflow.

Conclusion

1-Methyl-2-(prop-2-yn-1-yl)piperidine represents a novel compound with significant potential for investigation in the field of medicinal chemistry. While direct experimental data is currently lacking, this guide provides a robust theoretical framework for its synthesis, characterization, and potential biological activities based on established chemical principles and data from analogous structures. The presence of the N-methylpiperidine and propargyl moieties suggests that this compound may exhibit interesting pharmacological properties, particularly as a modulator of CNS targets such as MAO and sigma receptors. Further experimental investigation is warranted to validate these predictions and fully elucidate the properties and potential applications of this molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. N-Propargylpiperidines with naphthalene-2-carboxamide or naphthalene-2-sulfonamide moieties: Potential multifunctional anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. rsc.org [rsc.org]

- 7. Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships [frontiersin.org]

- 9. Sigma Receptors [sigmaaldrich.com]

In-depth Technical Guide: 2-Propargyl-1-methyl-piperidine (CAS Number: 2228977-48-6)

To the valued researcher, scientist, or drug development professional,

This guide will present the known information and highlight the areas where data is currently absent, thereby identifying opportunities for future research.

Chemical Identity and Properties

2-Propargyl-1-methyl-piperidine, also known by its IUPAC name 1-methyl-2-(prop-2-yn-1-yl)piperidine, is a heterocyclic amine.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 2228977-48-6 | [1] |

| Molecular Formula | C₉H₁₅N | [1] |

| Molecular Weight | 137.22 g/mol | [1] |

| IUPAC Name | 1-methyl-2-(prop-2-yn-1-yl)piperidine | [1] |

| Synonyms | This compound | [1] |

| Canonical SMILES | CN1CCCCC1CC#C | [1] |

| InChI | InChI=1S/C9H15N/c1-3-6-9-7-4-5-8-10(9)2/h1,9H,4-8H2,2H3 | [1] |

| XLogP3 (Computed) | 1.8 | [1] |

| Monoisotopic Mass | 137.120449483 Da | [1] |

| Topological Polar Surface Area | 3.2 Ų | [1] |

Note: The majority of the available data is computationally predicted and has not been experimentally verified in published literature.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature. However, general synthetic strategies for related piperidine derivatives can provide a logical starting point for its preparation. A plausible synthetic route could involve the α-alkylation of N-methylpiperidine.

Logical Synthesis Workflow

A potential, yet unverified, synthetic pathway is outlined below. This workflow is based on general principles of amine alkylation and has not been specifically tested for this compound.

Caption: A logical, yet unverified, workflow for the synthesis of this compound.

Experimental Data

There is a notable absence of experimentally determined quantitative data for this compound in the public domain. This includes, but is not limited to:

-

Boiling point

-

Density

-

Refractive index

-

Spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry)

The lack of such data prevents a thorough characterization of the compound and is a significant gap in the current scientific knowledge.

Biological Activity and Signaling Pathways

No specific studies on the biological activity, pharmacology, or mechanism of action of this compound have been found in the reviewed literature. The piperidine moiety is a common scaffold in many biologically active compounds, and propargyl groups can be involved in various biological interactions, including enzyme inhibition. However, without experimental data, any discussion of the potential biological effects of this specific compound would be purely speculative.

Due to the absence of information on its biological targets and effects, no signaling pathway diagrams can be provided at this time.

Safety and Handling

Based on available safety data, this compound is classified as a combustible liquid that can cause severe skin burns and eye damage, and may also cause respiratory irritation.[1] Standard laboratory safety precautions for handling corrosive and combustible liquids should be strictly followed. This includes the use of personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat, and working in a well-ventilated area or fume hood.

Future Research Directions

The lack of comprehensive data on this compound presents several opportunities for future research:

-

Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol, followed by full characterization using modern analytical techniques (NMR, IR, MS, elemental analysis).

-

Physicochemical Properties: Experimental determination of its key physical properties.

-

Biological Screening: A broad biological screening to identify any potential pharmacological activities.

-

Mechanism of Action Studies: If any biological activity is identified, further studies to elucidate its mechanism of action and potential signaling pathways involved.

References

Methodological & Application

Applications of 2-Propargyl-1-methyl-piperidine in Medicinal Chemistry: Application Notes and Protocols

The 2-propargyl-1-methyl-piperidine scaffold is a versatile structural motif in medicinal chemistry, primarily explored for its potential in the treatment of complex neurodegenerative disorders, particularly Alzheimer's disease. The incorporation of the propargyl group, a well-known pharmacophore in monoamine oxidase (MAO) inhibitors, with the privileged piperidine ring has led to the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate several key biological targets implicated in the pathogenesis of Alzheimer's.

Application Note 1: Multi-Target-Directed Ligands for Alzheimer's Disease